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molecular formula C10H12BrClN2 B8783274 N-((5-bromo-2-chloropyridin-4-yl)methylene)-2-methylpropan-2-amine

N-((5-bromo-2-chloropyridin-4-yl)methylene)-2-methylpropan-2-amine

Cat. No. B8783274
M. Wt: 275.57 g/mol
InChI Key: LIFLPEXIAPKPAY-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a mixture of 5-bromo-2-chloroisonicotinaldehyde (1.047 g, 4.749 mmol) and Water (2.0 mL, 110 mmol) was added tert-butylamine (2.0 mL, 19 mmol). The reaction mixture was stirred at room temperature for 20 hours, and then excess tert-butylamine was removed by rotary evaporation. The resulting residue was partitioned between ethyl acetate and water, and the organic layer dried with brine and MgSO4, filtered, and evaporated in vacuo to yield 1.401 g (87%) of N-((5-bromo-2-chloropyridin-4-yl)methylene)-2-methylpropan-2-amine. 1H NMR (400 MHz, DMSO) δ 8.72 (s, 1H), 8.43 (s, 1H), 7.78 (s, 1H), 1.28 (s, 9H).
Quantity
1.047 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=O)=[CH:6][C:5]([Cl:10])=[N:4][CH:3]=1.O.[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>>[Br:1][C:2]1[C:7]([CH:8]=[N:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:6][C:5]([Cl:10])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.047 g
Type
reactant
Smiles
BrC1=CN=C(C=C1C=O)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess tert-butylamine was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried with brine and MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)Cl)C=NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.401 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 107.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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